N-Benzyl-isoleucine vs. L-Isoleucine: Differential Solubility in DMSO and Water as a Key Parameter for Synthesis Workflow Selection
N-benzyl-isoleucine exhibits a starkly different solubility profile compared to its parent amino acid, L-isoleucine. Specifically, N-benzyl-isoleucine is soluble in DMSO at 9 mg/mL, whereas L-isoleucine is reported as insoluble in pure DMSO . Conversely, L-isoleucine is highly soluble in water (25.1 mg/mL), while N-benzyl-isoleucine shows poor aqueous solubility, requiring complex formulation with co-solvents like SBE-β-CD in saline to achieve even 0.91 mg/mL . This orthogonal solubility is a direct consequence of the hydrophobic benzyl group and is a primary determinant in selecting the appropriate reagent for organic-phase peptide couplings versus aqueous biological assays.
| Evidence Dimension | Solubility in DMSO |
|---|---|
| Target Compound Data | 9 mg/mL (requires sonication and pH adjustment to 2 with HCl) |
| Comparator Or Baseline | L-Isoleucine: Insoluble in pure DMSO |
| Quantified Difference | Absolute difference: N-benzyl-isoleucine is soluble, L-isoleucine is insoluble in DMSO |
| Conditions | 25°C; DMSO as solvent |
Why This Matters
For solid-phase peptide synthesis (SPPS) and solution-phase couplings in organic media, DMSO solubility is often a prerequisite for handling and reactivity, making N-benzyl-isoleucine a viable building block where L-isoleucine is not.
